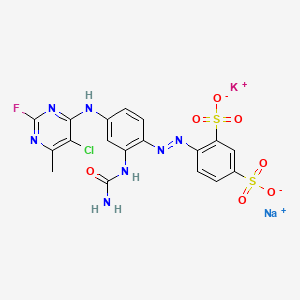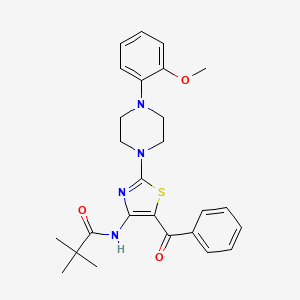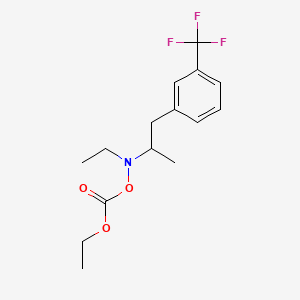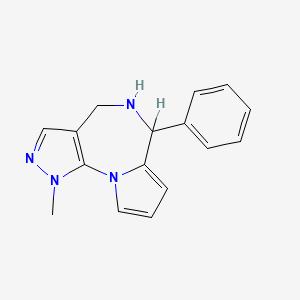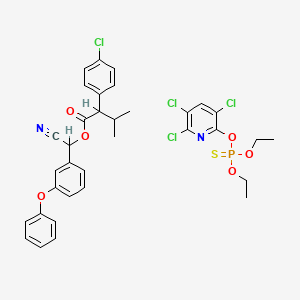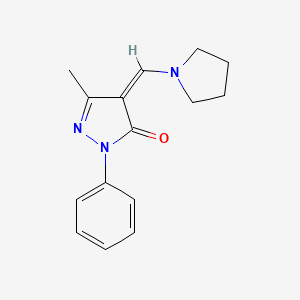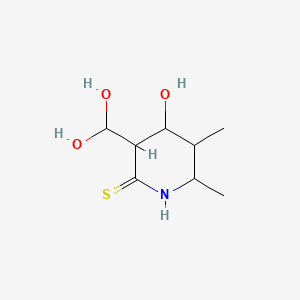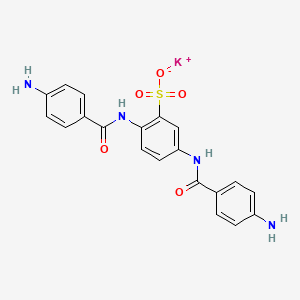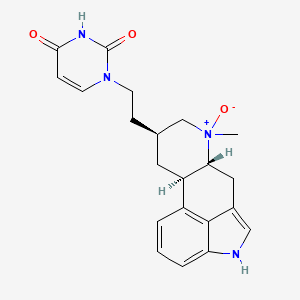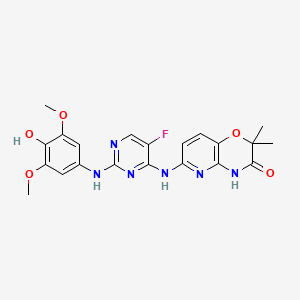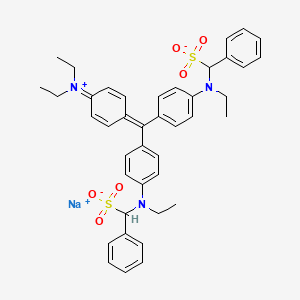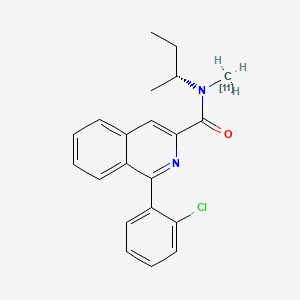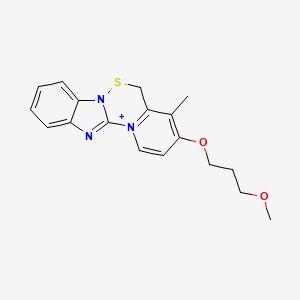
Rabeprazole metabolite active sulfenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rabeprazole metabolite active sulfenamide is a crucial compound derived from rabeprazole, a proton pump inhibitor used primarily to treat acid-related gastrointestinal disorders. This compound is formed in the acidic environment of the stomach’s parietal cells and plays a significant role in inhibiting gastric acid secretion by targeting the hydrogen-potassium ATPase enzyme .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Rabeprazole sodium, the precursor to rabeprazole metabolite active sulfenamide, is synthesized through a series of chemical reactions involving benzimidazole derivatives. The synthesis typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by reacting o-phenylenediamine with formic acid.
Substitution Reaction: The benzimidazole core undergoes a substitution reaction with 3-methoxypropyl chloride to form 2-[(4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole.
Sulfoxidation: The final step involves the oxidation of the sulfur atom to form rabeprazole sodium
Industrial Production Methods
Industrial production of rabeprazole sodium involves large-scale synthesis using similar reaction conditions but optimized for yield and purity. The process includes:
Batch Reactors: Utilization of batch reactors for controlled reaction conditions.
Purification: Multiple purification steps, including crystallization and filtration, to ensure high purity of the final product.
Quality Control: Rigorous quality control measures to meet pharmaceutical standards
Analyse Des Réactions Chimiques
Types of Reactions
Rabeprazole metabolite active sulfenamide undergoes several chemical reactions, including:
Oxidation: Conversion of rabeprazole to its active sulfenamide form in the acidic environment of the stomach.
Reduction: Potential reduction reactions in the presence of reducing agents.
Substitution: Substitution reactions involving the benzimidazole core
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides for sulfoxidation.
Reducing Agents: Sodium borohydride for reduction reactions.
Acidic Conditions: Low pH environments to facilitate the formation of the active sulfenamide
Major Products
Active Sulfenamide: The primary product formed in the stomach’s acidic environment.
Thioether Metabolites: Formed through further metabolic reactions
Applications De Recherche Scientifique
Rabeprazole metabolite active sulfenamide has several scientific research applications:
Chemistry: Used as a model compound to study proton pump inhibitors and their chemical properties.
Biology: Investigated for its role in cellular processes involving acid secretion.
Medicine: Widely used in the treatment of gastroesophageal reflux disease, peptic ulcers, and Zollinger-Ellison syndrome.
Industry: Employed in the pharmaceutical industry for the development of new proton pump inhibitors
Mécanisme D'action
Rabeprazole metabolite active sulfenamide exerts its effects by inhibiting the hydrogen-potassium ATPase enzyme in the stomach’s parietal cells. This enzyme is responsible for the final step in gastric acid secretion. The active sulfenamide binds covalently to the enzyme, blocking acid production and raising gastric pH .
Comparaison Avec Des Composés Similaires
Similar Compounds
Omeprazole: Another proton pump inhibitor with a similar mechanism of action.
Lansoprazole: Shares the same core structure and function.
Esomeprazole: An enantiomer of omeprazole with enhanced pharmacokinetic properties
Uniqueness
Rabeprazole metabolite active sulfenamide is unique due to its rapid activation in the acidic environment and its high pKa value, allowing it to be effective at higher pH levels compared to other proton pump inhibitors .
Propriétés
Numéro CAS |
127486-15-1 |
|---|---|
Formule moléculaire |
C18H20N3O2S+ |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
5-(3-methoxypropoxy)-6-methyl-9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene |
InChI |
InChI=1S/C18H20N3O2S/c1-13-16-12-24-21-15-7-4-3-6-14(15)19-18(21)20(16)9-8-17(13)23-11-5-10-22-2/h3-4,6-9H,5,10-12H2,1-2H3/q+1 |
Clé InChI |
MBZKTPUZSWZEOL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C[N+]2=C1CSN3C2=NC4=CC=CC=C43)OCCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


